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Compound of Interest

Compound Name:
Methyl 7-methoxy-1,3-

benzodioxole-5-carboxylate

Cat. No.: B135785 Get Quote

An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

This guide provides a comprehensive technical overview of Methyl 7-methoxy-1,3-
benzodioxole-5-carboxylate, a valuable heterocyclic building block in organic synthesis and

medicinal chemistry. Designed for researchers, chemists, and drug development professionals,

this document delves into the compound's identification, physicochemical properties, detailed

synthesis protocols with mechanistic insights, and its applications as a key synthetic

intermediate.

Compound Identification and Structure
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is the methyl ester derivative of myristicin

acid. While the parent carboxylic acid is well-documented, the methyl ester is typically

synthesized as a downstream intermediate and may not have a universally cited, unique CAS

Registry Number. For clarity and unambiguous identification, it is best identified by its IUPAC

name and the CAS number of its parent acid.

IUPAC Name: Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Synonyms: 7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester, Methyl myristicinate

Parent Acid CAS Number:--INVALID-LINK-- (7-methoxy-1,3-benzodioxole-5-carboxylic acid)

[1]
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Molecular Structure:

Physicochemical and Spectroscopic Properties
Quantitative data for the target compound is not widely published. The following table

summarizes its calculated properties and includes experimental data for its direct carboxylic

acid precursor for reference.

Property

Value (Methyl 7-
methoxy-1,3-
benzodioxole-5-
carboxylate)

Value (7-methoxy-
1,3-benzodioxole-5-
carboxylic acid)

Reference

CAS Registry Number Data not available 526-34-1 [2][3]

Molecular Formula C₁₀H₁₀O₅ C₉H₈O₅ [2]

Molecular Weight 210.18 g/mol 196.16 g/mol [2]

Appearance
Data not available

(Expected: Solid)

White to off-white

crystalline solid
[3]

Melting Point Data not available 212 °C [2]

Boiling Point Data not available Data not available

Solubility

Expected to be

soluble in common

organic solvents

(DCM, Ethyl Acetate,

Methanol)

Soluble in polar

solvents (water,

alcohols)

[3]

A brominated analog, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is reported

as a white powder with a melting point of 357 K (84 °C), suggesting the title compound is also a

solid at room temperature.[4]

Synthesis and Mechanistic Insights
The synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate can be approached via

two primary, reliable routes. The choice of pathway depends on the availability of starting
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materials.

Pathway 1: Direct Esterification from Myristicin Acid
This is the most direct and efficient method, predicated on the availability of the parent

carboxylic acid (CAS 526-34-1). The Fischer-Speier esterification, which involves reacting the

carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, is the

classical and most cost-effective approach.

Catalyst: A strong protic acid (e.g., concentrated H₂SO₄) is essential to protonate the

carbonyl oxygen of the carboxylic acid. This protonation significantly increases the

electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the

weakly nucleophilic methanol.

Reversibility: The reaction is an equilibrium process. To drive it towards the product (the

ester), an excess of methanol is used, acting as both reactant and solvent. This leverages Le

Châtelier's principle. Alternatively, removal of the water byproduct via azeotropic distillation

(e.g., with toluene and a Dean-Stark apparatus) can be employed.

Work-up: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to

neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the

neutral ester product via extraction.

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq).

Reagents: Add anhydrous methanol in a significant excess (e.g., 20-40 eq, serving as the

solvent).

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g.,

0.05-0.1 eq) dropwise.

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is

consumed.
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Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a

saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent such as ethyl acetate (3x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further

purified by column chromatography on silica gel if necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Process

Work-up & Purification

7-Methoxy-1,3-benzodioxole-
5-carboxylic acid (CAS 526-34-1)

Combine Reagents

Anhydrous Methanol (Excess) H₂SO₄ (Catalyst)

Heat to Reflux
(4-12h)

Fischer-Speier
Esterification

Quench with NaHCO₃ (aq)

Extract with Ethyl Acetate

Dry, Concentrate & Purify

Product:
Methyl 7-methoxy-1,3-benzodioxole-

5-carboxylate

Click to download full resolution via product page

Fig 1. Workflow for Fischer Esterification.
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Pathway 2: Multi-Step Synthesis from Methyl Gallate
This pathway is valuable when the parent carboxylic acid is not readily available. It starts from

the inexpensive and common chemical, methyl gallate (methyl 3,4,5-trihydroxybenzoate). The

strategy involves first forming the benzodioxole ring and then methylating the remaining free

hydroxyl group.

Step 1: Methylenedioxy Bridge Formation: The two adjacent hydroxyl groups at the 3- and 4-

positions of methyl gallate are selectively protected by forming a methylenedioxy bridge. This

is typically achieved using a dihalomethane (e.g., dibromomethane or diiodomethane) and a

weak base like potassium carbonate.[5] The base deprotonates the phenolic hydroxyls,

creating nucleophilic phenoxides that attack the electrophilic CH₂X₂ in a double Sₙ2 reaction

to form the five-membered dioxole ring.

Step 2: O-Methylation: The remaining hydroxyl group at the 7-position (originally the 5-

position of gallate) is then methylated. This is a standard Williamson ether synthesis using a

methylating agent like dimethyl sulfate or methyl iodide with a suitable base.

Step A: Synthesis of Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate[5]

Setup: In a round-bottom flask, dissolve methyl gallate (1.0 eq) and potassium carbonate

(approx. 2.2 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.

Reagent Addition: Add diiodomethane or dibromomethane (approx. 1.2 eq) dropwise to the

stirred suspension under an inert atmosphere (e.g., nitrogen).

Reaction: Heat the reaction mixture (e.g., 60-120 °C) and stir for several hours, monitoring

by TLC.

Work-up: After cooling, pour the reaction mixture into cold water and extract with ethyl

acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product

by column chromatography to yield the intermediate, methyl 7-hydroxy-1,3-benzodioxole-5-

carboxylate.

Step B: Synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
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Setup: Dissolve the hydroxy-intermediate from Step A (1.0 eq) in a suitable solvent like

acetone or DMF.

Reagent Addition: Add a base (e.g., K₂CO₃, approx. 1.5 eq) followed by a methylating agent

like dimethyl sulfate (approx. 1.2 eq).

Reaction: Stir the mixture at room temperature or with gentle heating until the starting

material is consumed (monitor by TLC).

Work-up & Purification: Perform a standard aqueous work-up and extraction as described

previously. Purify by column chromatography or recrystallization to obtain the final product.
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Methyl Gallate

Step 1: Form Dioxole Ring
(CH₂I₂, K₂CO₃)

Intermediate:
Methyl 7-hydroxy-1,3-benzodioxole-

5-carboxylate

Selective Protection

Step 2: O-Methylation
((CH₃)₂SO₄, K₂CO₃)

Final Product:
Methyl 7-methoxy-1,3-benzodioxole-

5-carboxylate

Williamson Ether Synthesis

Click to download full resolution via product page

Fig 2. Multi-step synthesis from Methyl Gallate.

Applications in Research and Drug Development
The benzodioxole (or methylenedioxyphenyl) moiety is a recognized "privileged scaffold" in

medicinal chemistry, appearing in numerous natural products and pharmacologically active

molecules. Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate serves as a key precursor to

more complex derivatives.
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Intermediate for Hepatitis Therapeutics: A closely related analog, methyl 6-bromo-7-methoxy-

1,3-benzodioxole-5-carboxylate, is a documented key intermediate in the synthesis of

biphenyl derivatives.[4] These compounds have been investigated for their potential to treat

liver ailments, including acute and chronic hepatitis.[4] The title compound is the direct non-

brominated parent, making it a crucial starting point for creating libraries of analogous

structures for structure-activity relationship (SAR) studies.

Building Block for Natural Product Synthesis: The core structure is related to myristicin, a

naturally occurring phenylpropene found in nutmeg. This makes the compound and its

derivatives valuable starting materials for the total synthesis or semi-synthesis of natural

products and their analogs.

Scaffold for Novel Drug Discovery: The combination of the electron-rich benzodioxole ring, a

methoxy group, and a reactive ester handle makes this molecule a versatile platform. The

ester can be hydrolyzed back to the acid for amide coupling, reduced to an alcohol, or

converted to other functional groups, enabling the exploration of diverse chemical space in

drug discovery programs.

Safety and Handling
As with all laboratory chemicals, Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate should

be handled with appropriate care.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust

or vapors and prevent contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety

information before handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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